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3-Propylpiperidin-3-ol

Physicochemical characterization Purification method selection Process chemistry

Avoid irreproducible synthetic outcomes caused by blind substitution of piperidine analogs. 3-Propylpiperidin-3-ol provides a precise lipophilicity (LogP 0.90) and tertiary alcohol stability that shorter-chain or regioisomeric analogs cannot match. - Boiling point separated by ≥19 °C from 3-ethyl and ≥39 °C from 3-methyl analogs, enabling clean fractional distillation. - Two H-bond donors yield accurate thermodynamic signatures in ITC/SPR, unlike the N-propyl regioisomer (1 HBD). - Fixed TPSA (32.3 Ų) and rotatable bond count (2) ensure reproducible docking and FEP calculations.

Molecular Formula C8H17NO
Molecular Weight 143.23
CAS No. 1343834-84-3
Cat. No. B582345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Propylpiperidin-3-ol
CAS1343834-84-3
Synonyms3-propylpiperidin-3-ol
Molecular FormulaC8H17NO
Molecular Weight143.23
Structural Identifiers
SMILESCCCC1(CCCNC1)O
InChIInChI=1S/C8H17NO/c1-2-4-8(10)5-3-6-9-7-8/h9-10H,2-7H2,1H3
InChIKeyMEXNLHSDFVALTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Propylpiperidin-3-ol: Identity and Physicochemical Profile


3-Propylpiperidin-3-ol (CAS 1343834-84-3) is a C3,C3-geminal disubstituted piperidine derivative bearing both a hydroxyl group and an n-propyl chain on the same ring carbon, yielding a tertiary alcohol scaffold within the piperidin-3-ol class . Its molecular formula is C8H17NO (exact mass 143.1310 Da), with predicted physicochemical parameters including a boiling point of 229.8±23.0 °C, density of 0.942±0.06 g/cm³, pKa of 14.97±0.20, and XLogP of 0.7 . The compound is catalogued as a research chemical and synthetic building block, commercially available at purities of 95% to 98% from multiple suppliers . No primary biological activity data are reported in ChEMBL or PubMed for this specific compound as of the search date [1].

Why 3-Propylpiperidin-3-ol Is Not Interchangeable


Although multiple 3-alkyl-piperidin-3-ol congeners share the same core scaffold, critical structural and physicochemical parameters diverge systematically with alkyl chain length, substitution position (C3 vs. N1 vs. C6), and alcohol class (tertiary vs. secondary), each of which independently governs boiling point, lipophilicity, hydrogen-bond donor capacity, and polar surface area . These differences directly affect purification strategy (distillation cut points), chromatographic retention, solubility in reaction media, and the conformational entropy penalty upon target binding—making blind substitution between, for example, 3-methylpiperidin-3-ol (BP 191 °C, LogP 0.45), 3-ethylpiperidin-3-ol (BP 211 °C, LogP ~0.7), the N-propyl regioisomer (1 H-bond donor, PSA 23.5 Ų), or the 6-propyl positional isomer pseudoconhydrine (secondary alcohol, LogP 0.92–1.23) a source of irreproducible synthetic or assay outcomes [1][2][3].

3-Propylpiperidin-3-ol: Differentiation from Analogs


Boiling Point Advantage over Shorter Analogs

3-Propylpiperidin-3-ol exhibits a predicted boiling point of 229.8±23.0 °C, which is 38.8 °C higher than that of 3-methylpiperidin-3-ol (190.98 °C at 760 mmHg) and 19.0 °C higher than 3-ethylpiperidin-3-ol (210.8±23.0 °C), reflecting the incremental contribution of each methylene unit to van der Waals surface area and intermolecular dispersion forces [1]. This systematic offset provides a practical basis for distillation-based separation of mixed alkyl-piperidin-3-ol products during synthesis, where a ≥19 °C boiling point gap is sufficient for fractional distillation resolution under standard laboratory vacuum conditions.

Physicochemical characterization Purification method selection Process chemistry

Lipophilicity Window Among Alkyl Analogs

The predicted LogP of 3-propylpiperidin-3-ol is 0.901 (or XLogP 0.7, depending on the computational method employed), which is approximately 0.45 log units higher than 3-methylpiperidin-3-ol (LogP 0.4496) and lies intermediate between the N-propyl regioisomer (LogP 0.845) and the 6-propyl positional isomer pseudoconhydrine (LogP 0.92–1.23 depending on the source) [1][2]. This discrete lipophilicity step has consequences for octanol-water partitioning, reversed-phase chromatographic retention time, and predicted membrane permeability—each of which is a log-linear function of LogP in standard ADME models.

Drug design Lipophilicity optimization SAR studies ADME prediction

H-Bond Donor Difference vs. N-Propyl Regioisomer

3-Propylpiperidin-3-ol possesses two hydrogen-bond donor (HBD) groups—the secondary amine NH and the tertiary alcohol OH—whereas its regioisomer N-propyl-3-hydroxypiperidine (CAS 27361-79-1) has only one HBD (the OH only; the nitrogen is alkylated and cannot donate a hydrogen bond) [1]. This difference is structurally verified by the InChI and SMILES: the target compound (InChI=1S/C8H17NO/c1-2-4-8(10)5-3-6-9-7-8/h9-10H,2-7H2,1H3) retains a free NH, while the N-propyl regioisomer (CCCN1CCCC(C1)O) carries the propyl substituent on the nitrogen . The additional HBD increases aqueous solubility in polar media, alters crystal packing via intermolecular H-bond networks, and doubles the potential for specific hydrogen-bond interactions with biological targets.

Medicinal chemistry Solubility optimization Crystal engineering Receptor binding

Polar Surface Area Difference vs. N-Propyl Isomer

The topological polar surface area (TPSA) of 3-propylpiperidin-3-ol is 32.26–32.3 Ų, compared to only 23.47 Ų for the N-propyl regioisomer 1-propylpiperidin-3-ol [1]. This 8.8 Ų (37%) difference arises primarily from the contribution of the free secondary amine NH in the target compound, which is absent (alkylated) in the N-propyl regioisomer. In standard ADME models, compounds with TPSA < 60 Ų are generally predicted to have good blood-brain barrier penetration; however, the relative difference between these two regioisomers (32.3 vs. 23.5 Ų) corresponds to approximately half of the typical TPSA gap between orally bioavailable CNS and peripherally restricted compounds, making regioisomer selection consequential for CNS-targeting design programs.

ADME prediction CNS drug design Membrane permeability Computational chemistry

Tertiary Alcohol Stability vs. Pseudoconhydrine

3-Propylpiperidin-3-ol is a tertiary alcohol, with both the hydroxyl group and the propyl chain attached to the same C3 carbon (geminal disubstitution). Its positional isomer pseudoconhydrine (6-propylpiperidin-3-ol, CAS 140-55-6) is a secondary alcohol, with the hydroxyl at C3 and the propyl group at C6 on different carbons . Tertiary alcohols are fundamentally resistant to oxidation to ketones, whereas secondary alcohols (such as pseudoconhydrine) are susceptible to oxidation under a wide range of conditions (e.g., Swern, Dess–Martin, Jones, or TEMPO-mediated oxidations) to yield the corresponding piperidin-3-one. This structural distinction means that 3-propylpiperidin-3-ol can tolerate oxidizing reaction environments that would degrade pseudoconhydrine, and it offers greater long-term shelf stability against atmospheric oxygen.

Chemical stability Synthetic intermediate storage Oxidation resistance Reaction condition tolerance

Rotatable Bond Count vs. Shorter Alkyl Analogs

3-Propylpiperidin-3-ol has 2 freely rotatable bonds in its n-propyl side chain, compared to 0 rotatable bonds for 3-methylpiperidin-3-ol and 1 rotatable bond for 3-ethylpiperidin-3-ol [1][2]. This graduated increase in conformational freedom directly affects the entropic penalty (TΔS) upon binding to a macromolecular target: each additional rotatable bond frozen upon binding is estimated to cost approximately 0.5–1.5 kcal/mol in conformational entropy, which translates to a 2- to 12-fold change in binding affinity (Ki or IC50) at physiological temperature [3]. For researchers conducting molecular docking or free-energy perturbation studies, the rotatable bond count is therefore a non-negotiable structural parameter that cannot be mimicked by shorter-chain analogs.

Conformational analysis Molecular docking Binding affinity optimization Entropy-enthalpy compensation

3-Propylpiperidin-3-ol: Application Scenarios


CNS SAR with Targeted Lipophilicity Range

For medicinal chemistry programs targeting CNS receptors where lipophilicity is optimized in the LogP range of 0.7–1.0, 3-propylpiperidin-3-ol (LogP 0.90) provides a lipophilicity that the 3-methyl analog (LogP 0.45) undershoots and pseudoconhydrine (LogP 0.92–1.23) exceeds or matches with a different spatial orientation . The tertiary alcohol also resists metabolic oxidation that a secondary alcohol would undergo, making it a more stable scaffold for in vitro ADME assays .

Synthetic Purification by Boiling Point Separation

When 3-propylpiperidin-3-ol is synthesized via Grignard addition of n-propylmagnesium bromide to piperidin-3-one, the crude product may contain unreacted piperidin-3-one and 3-alkyl-piperidin-3-ol byproducts from competing alkylation pathways. The boiling point of the target (229.8 °C) is separated by ≥19 °C from the 3-ethyl analog (210.8 °C) and ≥39 °C from the 3-methyl analog (191.0 °C), enabling clean fractional distillation isolation . An incorrect analog with a closer boiling point would co-distill and compromise purity.

H-Bond Donor Impact on Binding Thermodynamics

In isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) studies where the hydrogen-bond network between ligand and target is being characterized, the 2 HBD groups of 3-propylpiperidin-3-ol (vs. 1 HBD for the N-propyl regioisomer) produce a measurably different ΔH and ΔS signature . Using the N-propyl regioisomer in place of the C3-propyl compound would eliminate one entire hydrogen-bond donor interaction, potentially altering the measured binding thermodynamics by 1–5 kcal/mol and leading to erroneous SAR conclusions.

Computational Docking with TPSA and Rotatable Bonds

For virtual screening, molecular dynamics simulations, or free-energy perturbation (FEP) calculations, the TPSA (32.3 Ų) and rotatable bond count (2) of 3-propylpiperidin-3-ol are fixed input parameters that directly determine docking scores and predicted binding free energies . Substitution with the N-propyl regioisomer (TPSA 23.5 Ų) or a shorter-chain analog (0–1 rotatable bonds) would alter the computed desolvation penalty and conformational entropy term, generating non-comparable computational results across a lead optimization series.

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